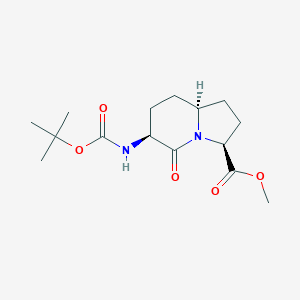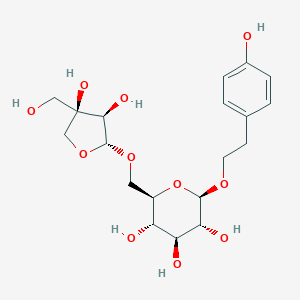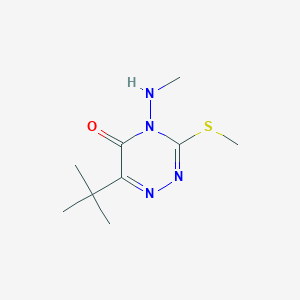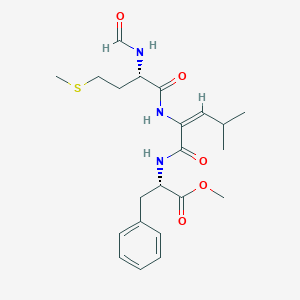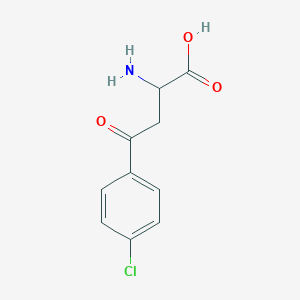
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem CID, etc. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding what types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It also involves understanding the compound’s behavior under various conditions.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
- Molecular Docking and Spectroscopic Studies : A study conducted spectroscopic and structural investigations of related compounds, revealing their potential as nonlinear optical materials and possible pharmacological importance due to their inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
- Vibrational Spectroscopy and Molecular Structure Analysis : Research on a similar compound provided insights into its molecular structure and vibrational properties, which are crucial for understanding its reactivity and potential applications (Rahul Raju et al., 2015).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Derivatives : Investigations into the synthesis and characterization of similar compounds, examining their crystal structure and thermal properties, provide a foundation for understanding the properties of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (Nayak et al., 2014).
Biological Activity and Pharmacological Potential
- Investigation of Biological Activities : Studies suggest the potential biological activities of related compounds, such as their inhibitory activity against specific biological targets. This points to the possible pharmacological applications of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (Mary et al., 2017).
Applications in Material Science
- Photovoltaic Properties and Application in Devices : Research exploring the photovoltaic properties of derivatives and their applications in device fabrication highlights the potential use of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid in material science (Zeyada et al., 2016).
Safety And Hazards
This involves understanding the toxicological profile of the compound, including its LD50, safety precautions that need to be taken while handling it, its environmental impact, etc.
Zukünftige Richtungen
This involves a discussion of the current state of research involving the compound and where future research might be headed. This could include potential applications, areas that need further study, etc.
Each of these sections would involve a thorough literature review, and the information gathered would be carefully cited to ensure accuracy. Please note that this is a general approach and the specific details might vary depending on the compound . If you have a different compound or a more specific question about this compound, feel free to ask!
Eigenschaften
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOTMANRVIPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930324 | |
| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
CAS RN |
139084-65-4 | |
| Record name | Benzenebutanoic acid, alpha-amino-4-chloro-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



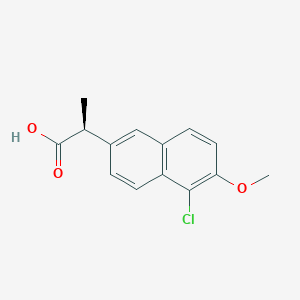
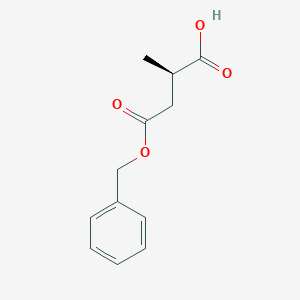
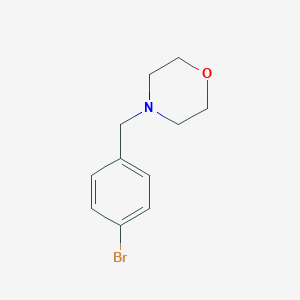
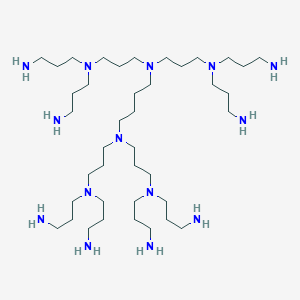
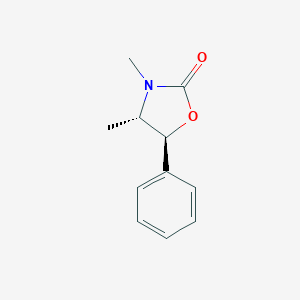
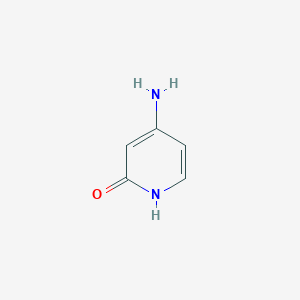
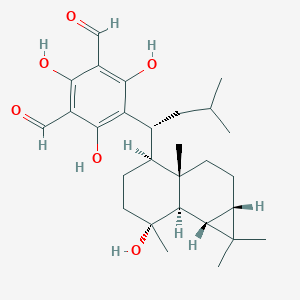
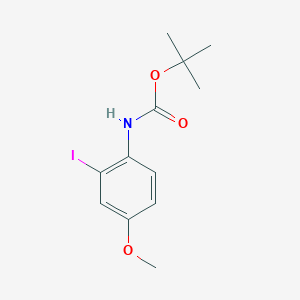
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
